
2-Thiocyanatobenzothiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Thiocyanatobenzothiazole is an organic compound with the molecular formula C8H4N2S2. It is a derivative of benzothiazole, featuring a thiocyanate group attached to the benzothiazole ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiocyanatobenzothiazole typically involves the reaction of benzothiazole derivatives with thiocyanate sources. One common method is the reaction of 2-aminobenzothiazole with thiophosgene, followed by treatment with potassium thiocyanate. The reaction conditions often include solvents like acetonitrile or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring environmental compliance.
化学反应分析
Types of Reactions: 2-Thiocyanatobenzothiazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to thiol or amine derivatives.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like ammonia or primary amines in the presence of catalysts or under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
科学研究应用
2-Thiocyanatobenzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its antimicrobial activity.
Industry: It is used in the production of dyes, pigments, and as an intermediate in the synthesis of other chemical compounds.
作用机制
The mechanism by which 2-Thiocyanatobenzothiazole exerts its effects involves interactions with various molecular targets. In biological systems, it may inhibit enzyme activity or disrupt cell membrane integrity, leading to antimicrobial effects. The thiocyanate group can interact with nucleophilic sites in proteins or other biomolecules, altering their function.
相似化合物的比较
- 2-Aminobenzothiazole
- 6-Aminobenzothiazole
- 2-Cyanobenzothiazole
Comparison: 2-Thiocyanatobenzothiazole is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, while 2-aminobenzothiazole is primarily used in dye synthesis, this compound’s thiocyanate group allows for additional chemical modifications and potential biological applications.
属性
CAS 编号 |
6011-99-0 |
|---|---|
分子式 |
C8H4N2S2 |
分子量 |
192.3 g/mol |
IUPAC 名称 |
1,3-benzothiazol-2-yl thiocyanate |
InChI |
InChI=1S/C8H4N2S2/c9-5-11-8-10-6-3-1-2-4-7(6)12-8/h1-4H |
InChI 键 |
XTRNTWFPJIZGBG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=C(S2)SC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-({[4-(Acetylamino)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B12000174.png)
![9-Bromo-2-P-tolyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B12000183.png)

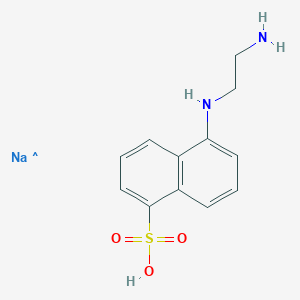
![4-[(1E)-2-(4-Bromophenyl)diazenyl]-1-naphthalenamine](/img/structure/B12000194.png)
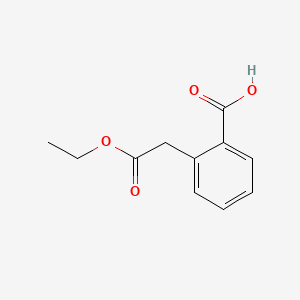
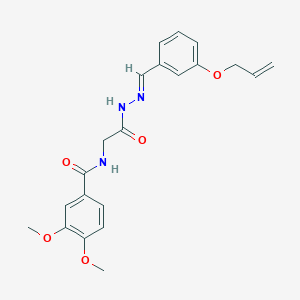
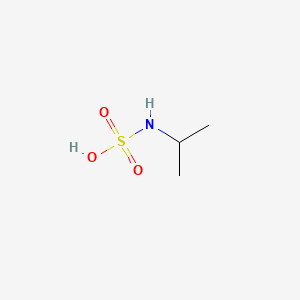
![3-[(4-Chlorobenzyl)sulfanyl]-1-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B12000215.png)
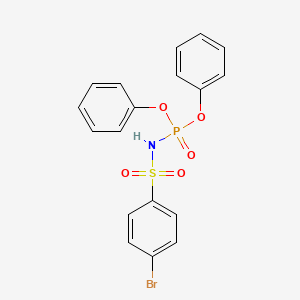
![4-[(1E)-2-(4-Bromophenyl)diazenyl]-1-naphthalenamine](/img/structure/B12000226.png)

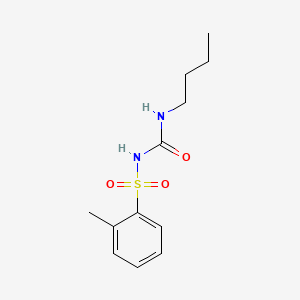
![3-{[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12000259.png)
